N-butyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of "N-butyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide" and related compounds often involves multi-step chemical processes. These processes might include the formation of intermediate compounds, such as N-allyl and N-benzyl derivatives of piperidine, which are then further modified through reactions like bromination, chlorination, or amidation to achieve the desired product. The synthesis routes are designed to introduce specific functional groups at precise locations within the molecule, allowing for the targeted modification of its properties (Bi, 2014).
Molecular Structure Analysis
The molecular structure of "this compound" is analyzed using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These analyses reveal the spatial arrangement of atoms within the molecule and are crucial for understanding its reactivity and interaction with biological targets. The structure is characterized by its piperidine backbone, substituted with various groups that influence its chemical behavior and biological activity (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
"this compound" undergoes various chemical reactions that modify its structure and, consequently, its properties. These reactions include electrophilic substitution, amidation, and the formation of hydrogen bonds, which are pivotal in defining its interaction with biological molecules. The compound's ability to form stable complexes with receptors or enzymes is often explored through binding studies, providing insights into its potential pharmacological applications (Mallams et al., 1998).
properties
IUPAC Name |
N-butyl-1-[(3-chlorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-2-3-9-19-17(21)15-7-10-20(11-8-15)13-14-5-4-6-16(18)12-14/h4-6,12,15H,2-3,7-11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZHOXXWIRQIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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